molecular formula C11H11ClN2 B13920439 7-Chloro-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-C]pyridine

7-Chloro-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-C]pyridine

Cat. No.: B13920439
M. Wt: 206.67 g/mol
InChI Key: CFJXXYVFUWIWKW-UHFFFAOYSA-N
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Description

7-Chloro-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-C]pyridine is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a chlorinated pyridine derivative with a cyclopropylmethylamine under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-C]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol

Major Products Formed

Scientific Research Applications

7-Chloro-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-C]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-C]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-C]pyridine is unique due to its specific structural features, such as the cyclopropylmethyl group and the fused pyridine-pyrrole ring system. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

Molecular Formula

C11H11ClN2

Molecular Weight

206.67 g/mol

IUPAC Name

7-chloro-1-(cyclopropylmethyl)pyrrolo[2,3-c]pyridine

InChI

InChI=1S/C11H11ClN2/c12-11-10-9(3-5-13-11)4-6-14(10)7-8-1-2-8/h3-6,8H,1-2,7H2

InChI Key

CFJXXYVFUWIWKW-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C=CC3=C2C(=NC=C3)Cl

Origin of Product

United States

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